molecular formula C6H5IN4 B13647257 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine

Cat. No.: B13647257
M. Wt: 260.04 g/mol
InChI Key: ONSRJRYGEWLBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an iodine atom at the 3-position and an amino group at the 6-position of the pyrazolopyridine core makes this compound unique and of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine typically involves the formation of the pyrazolopyridine core followed by the introduction of the iodine and amino substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 1-phenyl-3-methyl-5-amino-pyrazole, the compound can be treated with 1,3-diketones in glacial acetic acid to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amino group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-azido-1H-pyrazolo[4,3-b]pyridin-6-amine .

Scientific Research Applications

3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of substituents.

    1H-Pyrazolo[4,3-c]pyridines: Another class of pyrazolopyridines with a different ring fusion pattern.

    3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium:

Uniqueness

The uniqueness of 3-Iodo-1H-pyrazolo[4,3-b]pyridin-6-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H5IN4

Molecular Weight

260.04 g/mol

IUPAC Name

3-iodo-2H-pyrazolo[4,3-b]pyridin-6-amine

InChI

InChI=1S/C6H5IN4/c7-6-5-4(10-11-6)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)

InChI Key

ONSRJRYGEWLBOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.